(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine is a heterocyclic organic compound It is characterized by a fused ring system that includes a pyridine ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an appropriate oxirane derivative. The reaction conditions often include the use of a strong base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine: shares structural similarities with other heterocyclic compounds such as pyridines and oxazines.
Pyridines: These compounds have a similar nitrogen-containing ring structure.
Oxazines: These compounds also contain an oxygen and nitrogen in a fused ring system.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
28941-51-7 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4S,4aS)-4-methyl-1,3,4,4a,5,6,7,8-octahydropyrido[1,2-c][1,3]oxazine |
InChI |
InChI=1S/C9H17NO/c1-8-6-11-7-10-5-3-2-4-9(8)10/h8-9H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI Key |
ROMDKRLAFURCAI-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1COCN2[C@H]1CCCC2 |
Canonical SMILES |
CC1COCN2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.